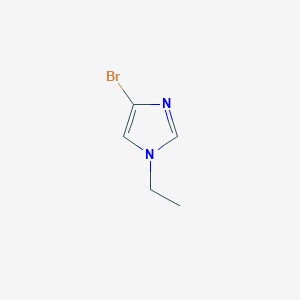

4-Bromo-1-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFPZCLLTRWXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875340-91-3 | |

| Record name | 4-bromo-1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1-ethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-ethyl-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry. While its direct applications are still emerging, its structural motif is of significant interest for the development of novel therapeutics. This document details the compound's core attributes, provides a robust, field-tested protocol for its synthesis via N-alkylation of 4-bromo-1H-imidazole, outlines comprehensive characterization methodologies, and discusses its reactivity and strategic importance in drug discovery programs. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction and Core Compound Identification

4-Bromo-1-ethyl-1H-imidazole belongs to the class of halogenated imidazoles, which are considered "privileged structures" in medicinal chemistry. The imidazole ring is a fundamental component of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the N-ethyl group modulates the compound's physicochemical properties, such as solubility and metabolic stability.

This strategic functionalization makes 4-Bromo-1-ethyl-1H-imidazole a valuable intermediate for constructing complex molecular architectures and exploring new chemical spaces in the pursuit of novel active pharmaceutical ingredients (APIs).[1][2][3]

Key Compound Data

| Identifier | Value | Source |

| Chemical Name | 4-Bromo-1-ethyl-1H-imidazole | - |

| CAS Number | 875340-91-3 | BLD Pharm |

| Molecular Formula | C₅H₇BrN₂ | BLD Pharm |

| Molecular Weight | 175.03 g/mol | BLD Pharm |

| SMILES | CCN1C=C(Br)N=C1 | BLD Pharm |

| InChIKey | MVFPZCLLTRWXOV-UHFFFAOYSA-N | PubChemLite |

Related Core Scaffolds

Understanding the properties of related, more extensively studied imidazoles is crucial for contextualizing the utility of the title compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 4-Bromo-1H-imidazole | 2302-25-2 | C₃H₃BrN₂ | 146.97 g/mol |

| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | C₄H₅BrN₂ | 161.00 g/mol |

Synthesis and Purification Workflow

The most direct and logical pathway to 4-Bromo-1-ethyl-1H-imidazole is the regioselective N-alkylation of the readily available precursor, 4-bromo-1H-imidazole. The choice of a suitable base and solvent system is critical to ensure high yield and minimize side reactions. A weak base like potassium carbonate is preferred to deprotonate the imidazole nitrogen without promoting unwanted elimination reactions from the ethylating agent. Anhydrous acetone is an excellent solvent choice due to its polarity, which facilitates the SN2 reaction, and its relatively low boiling point, which simplifies product workup.

Caption: Workflow for the synthesis and purification of 4-Bromo-1-ethyl-1H-imidazole.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1H-imidazole (1.0 eq)

-

Ethyl iodide or Ethyl bromide (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous Acetone (or DMF)

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1H-imidazole and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension. The fine powder maximizes surface area for efficient deprotonation.

-

Add the ethylating agent (ethyl iodide or bromide) dropwise to the stirring suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and potassium halides). Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 4-Bromo-1-ethyl-1H-imidazole.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for 4-Bromo-1-ethyl-1H-imidazole.

Physical Properties

| Property | Predicted/Observed Value | Notes |

| Appearance | Off-white to light yellow solid or oil | Based on analogs like 4-bromo-1-methyl-1H-imidazole, which is a liquid. |

| Storage | 2-8°C, Sealed in dry, under inert atmosphere | Recommended for stability and to prevent degradation. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Chloroform) | Typical for N-alkylated imidazoles. |

Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis provides the definitive structural confirmation. The following data are based on predictions and analysis of closely related structures.[4]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, H5-imidazole), ~7.0 (s, 1H, H2-imidazole), ~4.1 (q, 2H, -CH₂-CH₃), ~1.4 (t, 3H, -CH₂-CH₃). The exact shifts will depend on the deuterated solvent used. |

| ¹³C NMR | δ (ppm): ~138 (C2), ~123 (C5), ~108 (C4-Br), ~40 (-CH₂-), ~15 (-CH₃). The carbon bearing the bromine (C4) will be significantly shifted upfield. |

| Mass Spec (ESI+) | Predicted m/z: 174.98654 ([M+H]⁺), 196.96848 ([M+Na]⁺).[5] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (M and M+2). |

| FT-IR | ν (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~2980-2850 (C-H aliphatic stretch), ~1500-1450 (C=N and C=C ring stretch), ~1100-1000 (C-N stretch). |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-1-ethyl-1H-imidazole is primarily derived from the reactivity of the C-Br bond. This position serves as an excellent electrophilic site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.

Caption: Key cross-coupling reactions utilizing 4-Bromo-1-ethyl-1H-imidazole.

This versatility makes the compound a valuable starting material for generating libraries of diverse imidazole derivatives. These libraries can then be screened for various biological activities. The imidazole core itself is known to be a key pharmacophore in compounds with a broad range of therapeutic applications, including:

-

Antifungal and Antibacterial Agents: The imidazole ring is central to many antimicrobial drugs.[1]

-

Enzyme Inhibition: The nitrogen atoms can coordinate to metal ions in enzyme active sites.

-

Anticancer Agents: Functionalized imidazoles can interact with DNA or key signaling proteins in cancer cells.

-

Antiviral Compounds: The imidazole scaffold provides a rigid framework for designing molecules that can disrupt viral replication.[6]

By using 4-Bromo-1-ethyl-1H-imidazole, medicinal chemists can rapidly synthesize and test novel compounds, accelerating the drug discovery process.[2][3]

Safety, Handling, and Storage

As a brominated heterocyclic compound, 4-Bromo-1-ethyl-1H-imidazole should be handled with appropriate care. While specific toxicity data is not available, the safety profile can be extrapolated from its close analogs, 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.

GHS Hazard Classification (Anticipated)

Based on data for 4-Bromo-1H-imidazole[7], the following classifications are likely:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

-

4-Bromo-1H-imidazole. (n.d.). Chem-Impex. Retrieved January 29, 2026, from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Preparation method of 4-halogen-1H-imidazole. (2017). Google Patents.

-

1H-Imidazole, 4-bromo- (CID 96125). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.

-

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CID 139031268). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

SAFETY DATA SHEET: 4-Bromo-1H-imidazole. (2025). Fisher Scientific. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet: Imidazole. (2024). Carl ROTH. Retrieved January 29, 2026, from [Link]

-

Safety Data Sheet: 1-Ethylimidazole. (2022). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]

-

4-Bromo-1-methyl-1H-imidazole (CID 1277653). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

4-bromo-1-ethyl-1h-imidazole (C5H7BrN2). (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]

-

4-bromo-1-ethyl-2-methyl-1h-imidazole. (n.d.). PubChemLite. Retrieved January 29, 2026, from [Link]

-

Shrivastava, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. Retrieved January 29, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-bromo-1-ethyl-1h-imidazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-1H-imidazole and Its Structural Analogs

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-ethyl-1H-imidazole. Given the limited availability of experimental data for this specific molecule, this document also presents a detailed analysis of its close structural analogs, 4-Bromo-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole, to offer valuable comparative insights for researchers, scientists, and professionals in drug development. The strategic inclusion of these analogs serves to create a predictive framework for understanding the behavior of the title compound.

Introduction to Substituted Bromoimidazoles

Substituted imidazoles are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and biological significance. The introduction of a bromine atom and an ethyl group onto the imidazole scaffold, as in 4-Bromo-1-ethyl-1H-imidazole, significantly modulates its electronic and steric properties. This substitution pattern is of particular interest as the bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, making it a valuable building block in the synthesis of more complex molecules.[1] The imidazole core itself is a privileged structure in numerous biologically active compounds.[1]

Molecular Structure and Identification

The fundamental step in characterizing any chemical entity is to ascertain its structure and fundamental identifiers.

4-Bromo-1-ethyl-1H-imidazole

The molecular structure of 4-Bromo-1-ethyl-1H-imidazole is defined by an imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 1-position nitrogen.

Molecular Structure of 4-Bromo-1-ethyl-1H-imidazole

Caption: 2D structure of 4-Bromo-1-ethyl-1H-imidazole.

| Identifier | Value |

| Molecular Formula | C5H7BrN2 |

| Monoisotopic Mass | 173.97926 Da |

| SMILES | CCN1C=C(N=C1)Br |

| InChI | InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 |

| InChIKey | MVFPZCLLTRWXOV-UHFFFAOYSA-N |

| Data sourced from PubChemLite.[2] |

Physicochemical Properties: A Comparative Analysis

| Property | 4-Bromo-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole | 4-Bromo-1-ethyl-1H-imidazole |

| Molecular Formula | C3H3BrN2[3] | C4H5BrN2[4] | C5H7BrN2[2] |

| Molecular Weight | 146.98 g/mol [3] | 161.00 g/mol [4] | ~175.02 g/mol |

| Appearance | White to light yellow crystalline powder[1][3] | Liquid[4] | Predicted to be a liquid or low-melting solid |

| Melting Point | 131-135 °C[3][5] | Not Applicable | Lower than 4-Bromo-1H-imidazole |

| Boiling Point | 324.7±15.0 °C (Predicted)[5] | Not Available | Higher than 4-Bromo-1-methyl-1H-imidazole |

| Density | 1.904±0.06 g/cm³ (Predicted)[5] | 1.614 g/mL at 25 °C[4] | Predicted to be between 1.5-1.7 g/mL |

| Refractive Index | Not Available | n20/D 1.545[4] | Predicted to be similar to the methyl analog |

| Solubility | Slightly soluble in water; soluble in Dimethylformamide.[5] | Not Available | Predicted to have low water solubility |

| pKa | 11.70±0.10 (Predicted)[5] | Not Available | Predicted to be similar to the parent imidazole |

Expert Insights: The substitution of the N-H proton in 4-Bromo-1H-imidazole with an ethyl group is expected to disrupt the hydrogen bonding network present in the crystalline structure of the parent compound. This typically leads to a significant decrease in the melting point and an increase in solubility in non-polar organic solvents. The transition from a solid to a liquid state, as observed with the methyl analog, is a strong indicator that 4-Bromo-1-ethyl-1H-imidazole is likely a liquid or a low-melting solid at room temperature.

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While specific spectra for 4-Bromo-1-ethyl-1H-imidazole are not available, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-Bromo-1-ethyl-1H-imidazole is expected to show signals corresponding to the two imidazole ring protons, a quartet for the methylene (-CH2-) group, and a triplet for the methyl (-CH3) group of the ethyl substituent.

-

¹³C NMR: The carbon NMR would display five distinct signals corresponding to the five carbon atoms in the molecule.

For comparison, the ¹H NMR of a related compound, 4-bromo-2-nitro-1H-imidazole, shows a singlet at 7.76 ppm in DMSO-d6 for the imidazole proton.[6]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern. For 4-Bromo-1-ethyl-1H-imidazole, high-resolution mass spectrometry should confirm the molecular formula C5H7BrN2. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.98654 | 126.4 |

| [M+Na]⁺ | 196.96848 | 139.9 |

| Data sourced from PubChemLite.[2] |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the imidazole ring and the ethyl group.

Synthesis and Reactivity

A plausible synthetic route to 4-Bromo-1-ethyl-1H-imidazole would involve the ethylation of 4-Bromo-1H-imidazole. This is a standard N-alkylation reaction of an imidazole.

Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-Bromo-1-ethyl-1H-imidazole.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of 4-Bromo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0 °C to deprotonate the imidazole nitrogen.

-

Alkylation: An ethylating agent, for example, ethyl iodide or ethyl bromide, is then added to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography, to yield the pure 4-Bromo-1-ethyl-1H-imidazole.

This protocol is based on standard procedures for the N-alkylation of imidazoles and should be optimized for specific laboratory conditions.

Safety and Handling

While a specific safety data sheet for 4-Bromo-1-ethyl-1H-imidazole is not available, the safety precautions for closely related bromoimidazoles should be strictly followed.

-

Toxicity: 4-Bromo-1H-imidazole is classified as toxic if swallowed.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

Handling: Use only under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated area.[9] It is recommended to store under an inert atmosphere as some related compounds are air-sensitive.

Conclusion

4-Bromo-1-ethyl-1H-imidazole is a valuable, albeit not extensively characterized, synthetic building block. This guide has provided a comprehensive overview of its predicted physical properties by drawing on established data from its close structural analogs. The presented comparative analysis, along with the hypothetical synthetic protocol and safety guidelines, offers a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-1H-imidazole.

- Chem-Impex International, Inc. (n.d.). 4-Bromo-1H-imidazole.

- ChemicalBook. (n.d.). 4-Bromo-1H-imidazole.

- Echemi. (n.d.). 4-BroMo-1-Methyl-1H-iMidazole-2-carboxylic acid ethyl ester.

- Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.

- Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.

- MedChemExpress. (n.d.). 4-Bromo-1H-imidazole.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-imidazole.

- PubChem. (n.d.). 1H-Imidazole, 4-bromo-.

- PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-imidazole (C5H7BrN2).

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. PubChemLite - 4-bromo-1-ethyl-1h-imidazole (C5H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-1-methyl-1H-imidazole 95 25676-75-9 [sigmaaldrich.com]

- 5. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]

- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 7. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.ca [fishersci.ca]

Technical Profile & Application Guide: 4-Bromo-1-ethyl-1H-imidazole

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3) is a critical halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a precise "molecular handle," enabling the introduction of the imidazole moiety into complex pharmacophores via palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, synthetic challenges (specifically regioselectivity), and quality control parameters required for high-throughput drug discovery.

Part 1: Physicochemical Profile & Identification

For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, understanding the isotopic signature of this molecule is as important as its nominal molecular weight.

Core Data Table

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-1-ethyl-1H-imidazole | |

| CAS Number | 875340-91-3 | Distinct from the parent 4-bromoimidazole (2302-25-2) |

| Molecular Formula | ||

| Molecular Weight (Avg) | 175.03 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 173.98 g/mol ( | Used for high-res MS identification |

| Physical State | Low-melting solid or Oil | Dependent on purity/temperature; Store at 2-8°C |

| Solubility | DMSO, Methanol, DCM, EtOAc | Limited solubility in non-polar alkanes |

Mass Spectrometry: The Isotopic Signature

Due to the presence of Bromine, the mass spectrum will not show a single clean peak. It exhibits a characteristic 1:1 doublet pattern due to the natural abundance of

-

Peak M (

): ~174.0 m/z -

Peak M+2 (

): ~176.0 m/z -

Implication: In LC-MS, integration must account for both peaks to accurately quantify yield. A missing M+2 peak indicates debromination (impurity formation).

Part 2: Synthesis & Regioselectivity (The "1,4 vs. 1,5" Problem)

The synthesis of 4-bromo-1-ethyl-1H-imidazole is not a trivial alkylation. It involves the reaction of 4-bromoimidazole with an ethylating agent (e.g., Ethyl Iodide).

The Challenge: The imidazole ring is tautomeric. Alkylation can occur at either nitrogen, leading to two regioisomers:

-

1-Ethyl-4-bromoimidazole (Desired): The less sterically hindered, thermodynamically favored product.

-

1-Ethyl-5-bromoimidazole (Impurity): The kinetic byproduct where the ethyl group is adjacent to the bromine.

Experimental Workflow: Regioselective Alkylation

To maximize the 1,4-isomer, the reaction is typically performed under basic conditions that favor thermodynamic control.

Protocol Summary:

-

Deprotonation: Treat 4-bromoimidazole with NaH in DMF at 0°C.

-

Alkylation: Slow addition of Ethyl Iodide (EtI).

-

Equilibration: Allow warming to room temperature.

-

Purification: The isomers have different polarities. The 1,5-isomer is generally less polar and can often be separated via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Purification Logic

Figure 1: Synthetic pathway highlighting the critical separation of regioisomers.

Part 3: Applications in Drug Discovery

This molecule is primarily used as an electrophile in Palladium-catalyzed cross-coupling reactions. The C-Br bond at the C4 position is highly reactive, allowing for the construction of biaryl systems common in kinase inhibitors and GPCR ligands.

Key Reaction: Suzuki-Miyaura Coupling

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: A boronic acid (

) transfers its organic group to the Palladium center. -

Reductive Elimination: The new C-C bond forms, releasing the product and regenerating Pd(0).

Why 4-Bromo-1-ethyl?

-

Stability: The ethyl group protects the nitrogen, preventing catalyst poisoning by the free amine.

-

Solubility: The alkyl chain improves solubility in organic solvents compared to the naked imidazole.

Visualization: Cross-Coupling Cycle

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the 4-bromo handle.

Part 4: Quality Control & Handling

Storage Protocols

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. Imidazoles can be hygroscopic and sensitive to oxidation over long periods.

-

Light: Protect from light to prevent slow debromination.

Analytical Validation (Self-Validating Protocol)

To verify the identity of a new batch, run 1H NMR (DMSO-d6) .

-

Diagnostic Signals:

-

C2-H: Singlet around

7.5 - 7.8 ppm (Deshielded by two nitrogens). -

C5-H: Singlet around

7.2 - 7.5 ppm. -

Ethyl Group: Quartet (~4.0 ppm) and Triplet (~1.4 ppm).

-

Note: If you see splitting of the aromatic signals or extra sets of ethyl peaks, the sample contains the 1,5-regioisomer impurity.

-

References

-

Schmidt, M. A., & Eastgate, M. D. (2012).[1] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.[1] Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: 4-Bromo-1-ethyl-1H-imidazole. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-ethyl-1H-imidazole

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Bromo-1-ethyl-1H-imidazole, a key heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal-driven strategy behind the analytical choices. We will detail the logical workflow, from synthesis and purification to the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is designed as a self-validating system, where data from one analysis corroborates and refines the hypothesis derived from another, culminating in an unambiguous structural assignment.

Introduction

4-Bromo-1-ethyl-1H-imidazole belongs to the versatile class of halogenated imidazoles, which serve as crucial scaffolds in the synthesis of bioactive molecules.[1] The precise placement of the bromo and ethyl substituents on the imidazole ring is critical, as even minor structural variations can profoundly impact the molecule's biological activity and reactivity in subsequent synthetic steps. Therefore, a rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a foundational requirement for its application in medicinal chemistry and materials science.[3] This guide presents a field-proven, logical workflow for achieving this certainty.

Chapter 1: Synthesis and Purification: The Prerequisite for Analysis

A common and effective route to N-alkylated imidazoles involves the alkylation of a pre-brominated imidazole precursor.

Protocol 1: Synthesis of 4-Bromo-1-ethyl-1H-imidazole

-

Starting Material: 4-Bromo-1H-imidazole. This can be synthesized by the bromination of imidazole or by the selective debromination of 2,4,5-tribromoimidazole.[4][5]

-

Deprotonation: To a stirred solution of 4-Bromo-1H-imidazole in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF), a strong base such as Sodium Hydride (NaH) is added portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium salt of the imidazole. Causality: Deprotonating the imidazole nitrogen (N-1) makes it a more potent nucleophile, facilitating the subsequent alkylation step.

-

Alkylation: An ethylating agent, such as Iodoethane (CH₃CH₂I) or Bromoethane (CH₃CH₂Br), is added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched with water. The organic product is extracted with a solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 4-Bromo-1-ethyl-1H-imidazole.

Chapter 2: A Multi-Pronged Spectroscopic Investigation

With a purified sample in hand, we employ a suite of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides the molecular weight of the compound and, crucially in this case, definitive evidence for the presence of a bromine atom.

-

Expert Insight: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing a single bromine atom, we expect to see two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.[6][8]

Expected MS Data:

| Ion | Calculated m/z (C₅H₇⁷⁹BrN₂) | Calculated m/z (C₅H₇⁸¹BrN₂) | Expected Intensity Ratio |

|---|

| [M]⁺ | 173.98 | 175.98 | ~1:1 |

Protocol 2: Acquiring the Mass Spectrum

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

-

Analysis: Acquire the spectrum in positive ion mode. Observe the molecular ion region for the characteristic M⁺ and M+2 peaks.

-

Validation: The presence of this ~1:1 doublet is a self-validating confirmation of a single bromine atom in the molecule.[8][9]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy helps identify the types of bonds present in the molecule, confirming the presence of the imidazole ring and the ethyl group, and the absence of other functionalities (like N-H bonds).

-

Expert Insight: For our target molecule, we expect to see C-H stretches for both the aromatic-like imidazole ring and the aliphatic ethyl group. The absence of a broad N-H stretch (typically ~3100-3400 cm⁻¹) is a key piece of evidence confirming that the imidazole nitrogen has been successfully alkylated.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Type | Functional Group |

|---|---|---|

| ~3100-3150 | C-H stretch | Imidazole Ring |

| ~2850-2980 | C-H stretch | Ethyl Group (aliphatic) |

| ~1500-1650 | C=N, C=C stretch | Imidazole Ring Vibrations[10] |

| ~1395-1455 | C-N stretch | Imidazole Ring[11] |

Protocol 3: Acquiring the IR Spectrum

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

-

Analysis: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Validation: The resulting spectrum should align with the expected absorptions and, most importantly, confirm the absence of an N-H bond from the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[12][13] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[14][15]

Caption: Expected key 2- and 3-bond HMBC correlations.

Protocol 4: Acquiring NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using instrument-provided parameter sets. [15]Ensure sufficient scans for good signal-to-noise, especially for ¹³C and HMBC experiments.

-

Data Processing & Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, multiplicities, integrations, and 2D correlations to build the final structure.

Chapter 3: Data Synthesis and Final Structure Confirmation

The power of this workflow lies in the convergence of evidence.

-

MS confirmed the correct molecular formula (C₅H₇BrN₂) and the presence of one bromine atom.

-

IR confirmed the presence of an imidazole ring and an alkyl group, and importantly, the absence of an N-H bond, proving N-alkylation occurred.

-

¹H and ¹³C NMR provided the exact number of proton and carbon environments, consistent with the proposed structure.

-

COSY confirmed the ethyl group fragment (-CH₂CH₃).

-

HSQC linked the proton signals to their corresponding carbons.

-

HMBC provided the final, unambiguous proof of connectivity, showing the ethyl group is attached to N-1 and confirming the relative positions of the protons and the bromine atom on the ring.

All data points synergistically and without contradiction to the proposed structure of 4-Bromo-1-ethyl-1H-imidazole. This self-validating system provides the highest degree of confidence in the structural assignment, a critical requirement for any further research or development activities.

References

- Google Patents.CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

-

MDPI. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

-

SpectraBase. 4-Bromo-1H-imidazole. Available from: [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

-

RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

-

arXiv. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]

-

Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

-

PubMed Central. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Available from: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]

-

Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available from: [Link]

-

Hindawi. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

-

PubMed Central. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Available from: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

National Institutes of Health. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 13. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra [arxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Technical Whitepaper: Regioselective Synthesis & Purification of 4-Bromo-1-ethyl-1H-imidazole

Executive Summary

4-Bromo-1-ethyl-1H-imidazole is a critical pharmacophore and intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and ionic liquids. Its structural utility lies in the orthogonal reactivity of the bromine handle (amenable to Suzuki/Buchwald couplings) and the imidazole core.

The primary synthetic challenge is regioselectivity . The starting material, 4(5)-bromoimidazole, exists as a tautomeric mixture. Alkylation can occur at either nitrogen, yielding two isomers: the desired 1,4-isomer (1-ethyl-4-bromoimidazole) and the often undesired 1,5-isomer (1-ethyl-5-bromoimidazole). This guide details a high-fidelity protocol maximizing the 1,4-isomer ratio, followed by a self-validating purification strategy based on Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Mechanistic Analysis & Regiochemistry

The Tautomerism Challenge

4-Bromoimidazole exists in equilibrium between two tautomers: 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. In solution, the proton rapidly shifts between N1 and N3.

When a base (e.g., K₂CO₃, NaH) removes the proton, a resonance-stabilized imidazolide anion is formed. The alkylating agent (Ethyl Iodide/Bromide) can attack either nitrogen:

-

Attack at N1 (Distal to Br): Yields 1-ethyl-4-bromoimidazole . This is generally the major product due to lower steric hindrance and electronic repulsion from the bromine lone pairs.

-

Attack at N3 (Proximal to Br): Yields 1-ethyl-5-bromoimidazole . This is the minor product , typically forming in ratios of 10:90 to 30:70 depending on solvent polarity and base cation size.

Pathway Visualization

Figure 1: Bifurcated alkylation pathway showing the kinetic and steric preference for the 1,4-isomer.

Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-1H-imidazole

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. 4-Bromoimidazole is an irritant. Perform all operations in a fume hood.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 4-Bromoimidazole | 1.0 | Substrate | Commercial grade (97%+) |

| Ethyl Iodide (EtI) | 1.2 | Electrophile | EtBr can be used but EtI is more reactive (Sɴ2) |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, granular preferred |

| DMF (Dimethylformamide) | - | Solvent | Anhydrous; promotes Sɴ2 mechanism |

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 4-bromoimidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15 minutes to facilitate partial deprotonation.

-

Alkylation: Cool the mixture to 0°C (ice bath) to suppress side reactions. Add Ethyl Iodide (1.2 eq) dropwise via syringe.

-

Expert Insight: Slow addition at low temperature helps control the exotherm and marginally improves regioselectivity by favoring the lower-energy transition state (1,4-isomer).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–16 hours.

-

Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (Rf ~0.2) should disappear; two higher Rf spots will appear (Major: 1,4-isomer; Minor: 1,5-isomer).

-

-

Workup:

-

Quench the reaction with water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (saturated NaCl) to remove dissolved DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Self-Validating Characterization

The crude residue contains both isomers. Separation is critical for downstream pharmaceutical applications.

Purification Strategy

Column Chromatography is the standard method.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes → 40% EtOAc/Hexanes.

-

Elution Order:

-

1-Ethyl-5-bromoimidazole (Minor): Typically elutes first (less polar due to shielding of the nitrogen lone pair by bromine).

-

1-Ethyl-4-bromoimidazole (Major - Target): Elutes second (more polar).

-

Structural Validation (The "E-E-A-T" Check)

You cannot rely solely on 1D-NMR chemical shifts to distinguish isomers with certainty. You must use NOE (Nuclear Overhauser Effect) or HMBC .

Diagnostic Criteria

| Feature | Target: 1,4-Isomer | Impurity: 1,5-Isomer |

| Structure | N-Et is far from Br. | N-Et is adjacent to Br.[1] |

| Proton Neighbors | N1-CH₂ is close to H-5 . | N1-CH₂ is close to Br (no proton). |

| NOE Signal | Strong NOE between N-CH₂ (q) and aromatic H-5 (s). | NO NOE between N-CH₂ and any aromatic proton (H-4 is too far). |

| 1H NMR (approx) | H-2 (~7.4 ppm), H-5 (~6.9 ppm) | H-2 (~7.5 ppm), H-4 (~7.0 ppm) |

Note: Chemical shifts are solvent-dependent (CDCl₃ vs DMSO-d₆). The NOE interaction is the only invariant proof of structure.

Validation Workflow Diagram

Figure 2: Decision tree for isolating and validating the pharmacologically active 1,4-isomer.

Alternative Routes & Scalability

While the alkylation route described above is the industry standard, researchers should be aware of alternatives to avoid "sunk cost" in dead-end pathways.

-

Direct Bromination of 1-Ethylimidazole:

-

Reagent: NBS or Br₂.

-

Outcome:Not Recommended. Electrophilic aromatic substitution on 1-alkylimidazoles favors the C5 and C2 positions. Obtaining pure C4-bromo product via this route is synthetically inefficient and requires difficult separations of poly-brominated byproducts.

-

-

Debromination of 2,4,5-Tribromoimidazole:

-

Route: Methylation of tribromoimidazole followed by selective lithiation/trapping.

-

Outcome: High precision but poor atom economy . Suitable only if the 1,4-isomer cannot be separated by chromatography in the standard route.

-

References

-

Synthesis of 4-Bromo-1H-imidazole (Starting Material)

- Source: ChemicalBook & MedChemExpress Protocols.

- Context: Describes the preparation of the core scaffold

-

Link:

-

Regioselective Alkylation of Imidazoles

- Source:Beilstein Journal of Organic Chemistry, 2024.

- Context: Detailed mechanistic study on N1 vs N2 (or N1 vs N3) alkylation selectivity using DFT and experimental data. Explains the steric preference for the "remote" nitrogen.

-

Link:

-

NMR Characterization of Imidazole Isomers

- Source:Journal of Organic Chemistry / MSU Chemistry D

- Context: General principles of 1H NMR shifts in N-substituted heterocycles and the use of NOE for positional assignment.

-

Link:

-

Patent Methodology for 4-Bromo-1-alkylimidazoles

- Source: Google P

-

Context: Industrial preparation methods for 4-halogen-1H-imidazoles and their subsequent alkylation/reduction.[2]

-

Link:

Sources

Technical Whitepaper: Strategic Synthesis & Sourcing for 4-Bromo-1-ethyl-1H-imidazole

This guide details the strategic synthesis, material sourcing, and validation protocols for 4-Bromo-1-ethyl-1H-imidazole . It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or API development.

Executive Summary

4-Bromo-1-ethyl-1H-imidazole (CAS: 56906-38-0) is a critical heteroaromatic scaffold used in the development of kinase inhibitors and receptor antagonists. Its structural value lies in the C4-bromide , which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl group provides lipophilic tuning.

The primary synthetic challenge is regiocontrol . The imidazole ring is amphoteric and tautomeric; alkylation of the parent 4-bromoimidazole typically yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer . This guide prioritizes a route that maximizes the 1,4-isomer ratio and provides a definitive method for their separation and identification.

Part 1: The Retrosynthetic Landscape

To ensure process reliability, we evaluate two primary routes. Route A is the industry standard for laboratory-scale synthesis due to higher regioselectivity and commercial availability of precursors.

Comparative Pathway Analysis

-

Route A (Recommended): Direct Alkylation of 4-Bromo-1H-imidazole.

-

Route B (Not Recommended): Bromination of 1-Ethylimidazole.

Visualizing the Synthetic Logic

Figure 1: Retrosynthetic decision tree highlighting the superior selectivity of the alkylation route (Route A).

Part 2: Core Starting Materials & Sourcing Strategy

The quality of the final API intermediate depends strictly on the purity of the 4-bromoimidazole starting material. Impurities such as 2,4-dibromoimidazole can carry through the synthesis and poison downstream catalytic cycles.

4-Bromo-1H-imidazole (The Core Scaffold)[2]

-

CAS: 2302-25-2

-

Purity Requirement: ≥98.0% (GC/HPLC).

-

Critical Impurity Check: Must contain <0.5% 2,4,5-tribromoimidazole and <1% 2,4-dibromoimidazole . These poly-brominated species are common byproducts of the manufacturing process (de-bromination of tribromoimidazole).

-

Sourcing Note: Commercial samples are often off-white to pale yellow solids. Dark brown samples indicate oxidation and should be recrystallized from water/ethanol before use.

Ethylating Agents (The Electrophile)

Select the agent based on scale and safety capabilities.

| Reagent | CAS | Reactivity | Handling | Recommendation |

| Ethyl Iodide (EtI) | 75-03-6 | High | Light sensitive; liquid. | Preferred for Lab Scale (<100g). Fast reaction, cleaner profile. |

| Ethyl Bromide (EtBr) | 74-96-4 | Moderate | Volatile (Bp 38°C). | Preferred for Scale-up. Cheaper, but requires sealed vessels/condensers. |

| Diethyl Sulfate | 64-67-5 | High | Highly Toxic (Carcinogen). | Avoid unless strictly necessary for industrial cost-cutting. |

The Base & Solvent System[2][5][6][7]

-

Base: Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ for this specific transformation. The "Cesium Effect" (higher solubility and softer cation) often enhances the ratio of the desired 1,4-isomer over the 1,5-isomer compared to sodium bases.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP . Anhydrous conditions are preferred but not strictly required if using carbonate bases (unlike NaH).

Part 3: Technical Workflow (Step-by-Step Protocol)

This protocol is optimized for a 10.0 g batch size using 4-Bromo-1H-imidazole.

Reagents

-

4-Bromo-1H-imidazole: 10.0 g (68.0 mmol)

-

Cesium Carbonate: 33.2 g (102.0 mmol, 1.5 equiv)

-

Ethyl Iodide: 8.2 mL (102.0 mmol, 1.5 equiv)

-

DMF (Anhydrous): 100 mL

Experimental Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Dissolution: Add 4-Bromo-1H-imidazole (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Deprotonation: Add Cesium Carbonate (33.2 g) in a single portion. The suspension may turn slightly cloudy. Stir at Room Temperature (RT) for 30 minutes.

-

Why? Pre-stirring ensures deprotonation of the imidazole N-H (pKa ~14) before the electrophile is introduced, promoting cleaner kinetics.

-

-

Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide (8.2 mL) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear. Two new spots will appear: The Major Spot (Rf ~0.5) is the 1,4-isomer; the Minor Spot (Rf ~0.4) is the 1,5-isomer.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (300 mL).

-

Wash with Water (3 x 100 mL) to remove DMF and inorganic salts. Note: DMF retention in the organic layer can interfere with column separation.

-

Wash with Brine (100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Part 4: Purification & Validation (The "Self-Validating" System)

This is the most critical phase. You must separate the regioisomers and prove the structure.

Purification Strategy

-

Method: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

60% Ethyl Acetate in Hexanes. -

Elution Order:

-

4-Bromo-1-ethyl-1H-imidazole (Target, 1,4-isomer): Elutes first (less polar).

-

5-Bromo-1-ethyl-1H-imidazole (Impurity, 1,5-isomer): Elutes second (more polar).

-

Structural Confirmation (NOE Spectroscopy)

Standard 1H NMR is insufficient for absolute assignment without a reference. 1D-NOE (Nuclear Overhauser Effect) is the self-validating standard.

-

1,4-Isomer (Target): Irradiation of the N-Ethyl methylene protons (

4.0 ppm) will show a strong NOE enhancement of the adjacent C5-H proton ( -

1,5-Isomer (Impurity): Irradiation of the N-Ethyl methylene protons will show NO enhancement (or negligible) of the aromatic proton, because the adjacent position is occupied by Bromine. The aromatic proton is at C4, far from the ethyl group.

Figure 2: Spectroscopic validation logic using Nuclear Overhauser Effect (NOE).

References

-

Synthesis of 4-Bromoimidazole

-

Methodology: Preparation via bromination of imidazole to 2,4,5-tribromoimidazole followed by selective reduction.[6]

- Source:Journal of Organic Chemistry, 1979, 44, 2902.

-

Link:

-

-

Regioselectivity of Imidazole Alkylation

- Mechanistic Insight: Analysis of steric vs.

- Source:Journal of Heterocyclic Chemistry, 2008, 45, 1221.

-

Link:

-

Safety Data (Ethyl Iodide)

- Data: Handling, toxicity, and storage requirements for alkyl

- Source: PubChem Compound Summary.

-

Link:

Sources

- 1. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 4-Bromo-1-ethyl-1H-imidazole Spectral Data & Synthesis

Executive Summary

4-Bromo-1-ethyl-1H-imidazole is a halogenated heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for histamine receptor ligands and ionic liquid precursors. Its utility lies in the lability of the C-Br bond for cross-coupling reactions (Suzuki-Miyaura, Heck) and the N-ethyl motif which modulates lipophilicity.

Critical Technical Insight: The synthesis of this compound via direct alkylation of 4-bromoimidazole inherently produces a mixture of two regioisomers: 1-ethyl-4-bromoimidazole (Target) and 1-ethyl-5-bromoimidazole (Impurity). Distinguishing these isomers requires advanced NMR techniques (NOE) as their mass spectra are identical and 1D NMR shifts are subtly distinct.

Part 1: Chemical Identity & Properties[1]

| Property | Data |

| Chemical Name | 4-Bromo-1-ethyl-1H-imidazole |

| CAS Number | Not widely cataloged (Derivative of 4-Bromo-1H-imidazole, CAS 2302-25-2) |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol (based on ⁷⁹Br) |

| Appearance | Pale yellow oil or low-melting solid (Isomer dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate |

Part 2: Synthesis & Regioselectivity (Context for Spectral Analysis)[4]

To correctly interpret the spectral data, one must understand the sample's origin. The standard preparation involves the nucleophilic substitution of ethyl bromide by 4-bromoimidazole in the presence of a base.

The Tautomer Problem

4-Bromoimidazole exists in tautomeric equilibrium. Alkylation at the N1 position locks the structure, but because the N-H proton can reside on either nitrogen in the starting material, two products are formed.

-

Regioisomer A (Target): 1-Ethyl-4-bromoimidazole (Sterically favored, usually major product).

-

Regioisomer B (Impurity): 1-Ethyl-5-bromoimidazole (Sterically hindered, usually minor product).

Diagram 1: Synthesis & Isomerization Pathway

Figure 1: Divergent synthesis pathway showing the origin of the critical 1,5-regioisomer impurity.[1][2]

Part 3: Spectral Analysis (NMR, IR, MS)

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromination state.[3]

-

Ionization Mode: ESI+ or EI.

-

Key Feature: The 1:1 Isotopic Ratio of ⁷⁹Br and ⁸¹Br is the diagnostic signature.

| m/z Peak | Assignment | Interpretation |

| 175.0 | [M+H]⁺ (⁷⁹Br) | Base peak for the lighter isotope. |

| 177.0 | [M+H]⁺ (⁸¹Br) | Base peak for the heavier isotope (approx equal height to 175). |

| 146/148 | [M - Et]⁺ | Loss of Ethyl group (C₂H₅, mass 29). |

| 96.0 | [M - Br]⁺ | Loss of Bromine radical (Debromination). |

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

¹H NMR (Proton)

The spectrum is characterized by the ethyl group signals and two distinct singlets for the imidazole ring protons.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.45 - 7.55 | Singlet (s) | 1H | H-2 | Proton between the two nitrogens. Most deshielded. |

| 6.90 - 7.00 | Singlet (s) | 1H | H-5 | Proton adjacent to the N-Ethyl group. |

| 3.95 - 4.05 | Quartet (q) | 2H | N-CH₂ -CH₃ | Characteristic methylene signal coupled to methyl ( |

| 1.40 - 1.50 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl terminus of the ethyl chain. |

¹³C NMR (Carbon)

| Shift ( | Assignment | Notes |

| 136.0 - 138.0 | C-2 | The N-C-N carbon. |

| 118.0 - 120.0 | C-5 | Carbon bearing H-5. |

| 112.0 - 114.0 | C-4 (C-Br ) | Upfield shift due to the "Heavy Atom Effect" of Bromine. |

| 45.0 - 46.0 | N-C H₂ | Methylene carbon. |

| 15.0 - 16.0 | CH₃ | Methyl carbon. |

Infrared Spectroscopy (IR)[7]

-

3100 - 3130 cm⁻¹: C-H stretching (Aromatic/Heterocyclic).

-

2950 - 2980 cm⁻¹: C-H stretching (Aliphatic Ethyl).

-

1520 - 1550 cm⁻¹: C=N / C=C ring stretching.

-

1000 - 1100 cm⁻¹: C-N stretching.

-

600 - 700 cm⁻¹: C-Br stretching (Strong, diagnostic band).

Part 4: Experimental Protocol & Quality Control

Protocol: Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

Standard 1D NMR is often insufficient to confidently assign the 1,4 vs 1,5 structure because the chemical shifts are very similar. 1D NOE (Nuclear Overhauser Effect) or NOESY is the definitive method.

Logic:

-

In 1-Ethyl-4-bromoimidazole , the H-5 proton is spatially adjacent to the N-Ethyl group.

-

In 1-Ethyl-5-bromoimidazole , the bulky Bromine atom occupies position 5, pushing the proton to position 4. The H-4 proton is far from the N-Ethyl group.

Diagram 2: QC Decision Tree (NOE Analysis)

Figure 2: Decision tree for structural validation using NOE spectroscopy.

Synthesis Troubleshooting

If the spectral data shows a mixture (e.g., two sets of ethyl quartets):

-

Purification: The 1,4-isomer is typically less polar than the 1,5-isomer. Use Flash Chromatography with a Hexane:EtOAc gradient (Start 90:10, move to 60:40).

-

Alternative Route: If pure 1,4-isomer is critical and separation fails, avoid direct alkylation. Use Trityl protection or SEM protection strategies which allow for regioselective lithiation/bromination sequences [1].[4]

References

-

Regioselective Synthesis of Imidazoles

-

Spectral Data of Analogues (1-Methyl-4-Bromoimidazole)

- Title: 4-Bromo-1-methyl-1H-imidazole Spectral D

- Source: PubChem / Sigma-Aldrich D

-

URL:[Link]

- Relevance: Provides the baseline chemical shifts used to derive the ethyl-analog d

-

Synthesis and Isomer Separation

Sources

- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 2. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Physicochemical Dynamics of 4-Bromo-1-ethyl-1H-imidazole

[1]

Executive Summary

4-Bromo-1-ethyl-1H-imidazole is a functionalized heterocyclic building block used extensively in cross-coupling reactions (Suzuki-Miyaura, Heck) and medicinal chemistry campaigns.[1][2] Unlike its unsubstituted parent (4-bromo-1H-imidazole), the N-ethylation abolishes the hydrogen bond donor capacity at the N1 position, dramatically altering its crystal lattice energy, melting point, and solvation thermodynamics.[1][2]

This guide moves beyond simple "soluble/insoluble" binary classifications.[2][3] It analyzes the solubility drivers —lipophilicity, dipole moment, and crystal packing—to empower researchers to select the optimal solvent systems for synthesis, purification, and biological assay formulation.[1][2]

Key Compound Identifiers

| Property | Detail |

| CAS Number | 875340-91-3 |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| Physical State | Low-melting solid or viscous oil (Purity dependent) |

| LogP (Predicted) | ~1.6 – 1.9 (More lipophilic than methyl analog) |

Physicochemical Determinants of Solubility

To master the handling of this compound, one must understand the structural forces at play.[1][2]

The N-Alkylation Effect

The transition from 4-bromo-1H-imidazole to 4-bromo-1-ethyl-1H-imidazole represents a fundamental shift in solvation behavior:

-

Loss of H-Bond Donor: The unsubstituted imidazole (MP ~133°C) relies on strong intermolecular N-H[1]···N hydrogen bonding for crystal stability.[2] The ethyl group blocks this interaction, significantly lowering the melting point and increasing solubility in aprotic organic solvents (DCM, THF).[1][2]

-

Lipophilic Shift: The ethyl group adds steric bulk and hydrophobicity.[2] While the methyl analog (4-bromo-1-methyl-1H-imidazole) is often a liquid, the ethyl analog sits on the phase boundary; high-purity samples may crystallize, while crude mixtures often remain oils due to melting point depression.[1][2]

Electronic Distribution

The bromine atom at C4 exerts an electron-withdrawing inductive effect (-I), reducing the basicity of the N3 nitrogen compared to simple alkyl-imidazoles.[1][2] This makes the compound less prone to protonation in weakly acidic aqueous media, requiring lower pH (< 4) to achieve full aqueous solubility via salt formation.[1][2]

Solubility Profile by Solvent Class

The following data synthesizes empirical trends from homologous series and specific synthetic protocols involving this CAS.

Organic Solvents (Process Chemistry)

| Solvent Class | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | Dipole-dipole interactions dominate.[1][2] The lack of H-bond donor prevents aggregation.[1][2] | Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[2] |

| Polar Aprotic (DMSO, DMF, DMAc) | Very High (>200 mg/mL) | Strong solvation of the polar imidazole ring.[1][2] | Reaction Medium: Standard solvent for nucleophilic substitutions (SnAr) and cross-couplings.[2] |

| Ethers (THF, 1,4-Dioxane) | High | Good solubility, though slightly less than chlorinated solvents.[1][2] | Grignard/Lithiation: Anhydrous THF is required for halogen-metal exchange reactions.[1][2] |

| Alcohols (Methanol, Ethanol) | Moderate to High | Soluble, but protic nature can interfere with certain reactive intermediates.[1][2] | Crystallization: Ethanol/Water mixtures are effective for recrystallization if the compound is solid.[2] |

| Alkanes (Hexanes, Heptane) | Low | The polar imidazole core resists solvation in non-polar media.[1][2] | Purification: Use as an anti-solvent to crash out the product or as a wash to remove non-polar impurities.[2] |

Aqueous Solubility & pH Dependence[1][2]

Experimental Protocols

Do not rely on literature values alone. Use these self-validating protocols to determine exact parameters for your specific batch.

Protocol: Saturation Solubility Determination (Shake-Flask)

Objective: Determine the maximum solubility (

-

Preparation: Place 50 mg of 4-Bromo-1-ethyl-1H-imidazole into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 1 minute after each addition. If solid dissolves, add more compound until a persistent suspension forms.[2]

-

Agitation: Shake the suspension at 25°C for 24 hours (thermostatic shaker).

-

Analysis:

Protocol: Partition Coefficient (LogD) Estimation

Objective: Predict extraction efficiency.

Decision Frameworks & Visualizations

Solubility-Driven Solvent Selection

This decision tree guides the selection of solvents based on the intended chemical transformation.[1]

Figure 1: Decision tree for solvent selection based on operational requirements.

pH-Dependent Extraction Workflow

This diagram illustrates how to leverage the basicity of the imidazole ring for purification.

Figure 2: Acid-Base extraction strategy for purifying 4-Bromo-1-ethyl-1H-imidazole.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58326683, Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (Structural Analog Reference). Retrieved from [Link][1][2]

-

World Intellectual Property Organization (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors.[1][2] (Describes synthesis and handling of ethyl-imidazole intermediates). Retrieved from

-

World Intellectual Property Organization (2024). WO2024233885A2 - Kcc2 potentiators and uses thereof.[1][2] (Provides reaction conditions using dioxane/water systems for this specific CAS). Retrieved from

Sources

- 1. Tribromoacetaldehyde | CAS#:115-17-3 | Chemsrc [chemsrc.com]

- 2. 1009032-10-3,1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of 4-Bromo-1-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethyl-1H-imidazole is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and reactive handles make it an invaluable intermediate for the synthesis of novel pharmaceuticals and functional materials. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and the scalability of synthetic processes. This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Bromo-1-ethyl-1H-imidazole, grounded in established principles of chemical stability and supported by data from analogous structures.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-1-ethyl-1H-imidazole is essential for interpreting its stability. These properties dictate its handling requirements and potential interactions with its environment.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂ | N/A |

| Molecular Weight | 175.03 g/mol | N/A |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | Not widely reported; related compound 4-Bromo-1H-imidazole melts at 131-135°C | [2] |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) | [3] |

| pKa | Not widely reported; the parent imidazole has a pKa of ~7 for the protonated form and ~14.5 for the N-H proton | N/A |

Intrinsic Stability and Key Susceptibilities

The stability of 4-Bromo-1-ethyl-1H-imidazole is primarily influenced by the electronic nature of the imidazole ring, the presence of the bromine substituent, and the N-ethyl group. The imidazole ring itself is an electron-rich aromatic system, which can be susceptible to oxidation.[4] The carbon-bromine bond can be labile under certain conditions, particularly when exposed to light or certain metals. The N-ethyl group, by replacing the acidic proton of the parent imidazole, prevents acid-base reactions at this position but does not significantly alter the ring's susceptibility to other degradation pathways.

Based on studies of related imidazole and brominated compounds, the primary degradation pathways for 4-Bromo-1-ethyl-1H-imidazole are anticipated to be photodegradation and oxidation .

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, is a significant stability concern for many brominated and imidazole-containing compounds.[5][6][7] The energy from UV radiation can be sufficient to induce homolytic cleavage of the carbon-bromine bond, leading to the formation of highly reactive radical species.

Caption: Generalized oxidative degradation pathway for the imidazole ring.

Potential oxidation products could include hydroxylated species or, in more extreme cases, cleavage of the imidazole ring.

Thermal and Hydrolytic Stability

While specific data for 4-Bromo-1-ethyl-1H-imidazole is not readily available, substituted imidazoles are generally considered to have good thermal stability under normal laboratory conditions. [8]Significant thermal decomposition would likely require elevated temperatures, well above typical storage or reaction conditions. [4] Hydrolytic stability is expected to be good under neutral and acidic conditions. The N-ethyl group prevents the formation of an imidazolate anion, which could be more susceptible to hydrolysis. However, under strongly basic conditions, nucleophilic aromatic substitution of the bromine atom could potentially occur, although this would likely require harsh conditions.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of 4-Bromo-1-ethyl-1H-imidazole.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Slows down potential degradation reactions. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation through cleavage of the C-Br bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |

| Moisture | Keep container tightly sealed. | Prevents absorption of moisture, which could potentially participate in degradation reactions. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Avoids chemical reactions that could lead to degradation of the compound. [9] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 4-Bromo-1-ethyl-1H-imidazole should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of 4-Bromo-1-ethyl-1H-imidazole to identify the likely degradation products and pathways. [10]

Caption: Workflow for forced degradation studies of 4-Bromo-1-ethyl-1H-imidazole.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 4-Bromo-1-ethyl-1H-imidazole in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the neat compound.

-

Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize a portion of the sample before analysis.

-

Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize a portion of the sample before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent before analysis.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. Protect a control sample from light.

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) detector. [11]

Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of each. [12] Starting HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of 4-Bromo-1-ethyl-1H-imidazole and its potential degradants. Mass spectrometry for identification of unknown peaks.

-

Column Temperature: 30°C.

Method development will involve optimizing the gradient, flow rate, and other parameters to achieve baseline separation of all peaks observed in the forced degradation samples.

Conclusion

4-Bromo-1-ethyl-1H-imidazole is a valuable, yet potentially labile, chemical intermediate. Its stability is primarily threatened by exposure to light and oxidizing conditions. By adhering to the recommended storage conditions of a cool, dark, and inert environment, researchers can significantly mitigate the risk of degradation and ensure the integrity of their starting material. The implementation of systematic stability studies, including forced degradation, is a critical component of good scientific practice and is essential for any application in which the purity and stability of this compound are paramount.

References

-